2,3-Dichlorobutanal
CAS No.: 55775-41-2
Cat. No.: VC18497311
Molecular Formula: C4H6Cl2O
Molecular Weight: 140.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55775-41-2 |
|---|---|
| Molecular Formula | C4H6Cl2O |
| Molecular Weight | 140.99 g/mol |
| IUPAC Name | 2,3-dichlorobutanal |
| Standard InChI | InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3 |
| Standard InChI Key | KYBNZGCYBVOCEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C=O)Cl)Cl |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
2,3-Dichlorobutanal consists of a butanal backbone () modified by chlorine substituents at the second and third carbon atoms. The IUPAC name for the (2R,3S) enantiomer is (2R,3S)-2,3-dichlorobutanal, while its mirror image is designated as (2S,3R)-2,3-dichlorobutanal . The compound’s SMILES notation is , which explicitly denotes the positions of the chlorine atoms and the aldehyde group .
Table 1: Key Structural Descriptors of 2,3-Dichlorobutanal
| Property | Value/Descriptor |
|---|---|
| Molecular formula | |
| Molecular weight | 140.995 g/mol |
| IUPAC name | (2R,3S)-2,3-dichlorobutanal |
| SMILES string | |
| InChIKey | KYBNZGCYBVOCEO-IUYQGCFVSA-N |
| Chiral centers | C2 and C3 |
The InChI identifier (\text{InChI=1S/C}_4\text{H}_6\text{Cl}_2\text{O/c1-3(5)4(6)2-7/h2-4H,1H3/t3-,4+/m0/s1) confirms the stereochemical configuration, with the “t3-,4+” suffix indicating the relative orientations of the chiral centers . The aldehyde group () contributes to the molecule’s polarity, while the chlorine atoms enhance its electrophilicity, making it reactive in nucleophilic substitution and addition reactions.
Stereochemical Considerations
Synthesis and Reaction Pathways
Asymmetric Ene Reactions
A notable application of 2,3-dichlorobutanal is its use in asymmetric ene reactions catalyzed by Lewis acids. For example, when reacted with 2-methylpropene in the presence of -l-menthyl ethyl etherate, it yields optically active homoallylic alcohols with enantiomeric excess (ee) values of 16–22% . The reaction proceeds via a concerted mechanism where the aldehyde’s carbonyl oxygen coordinates to the boron atom in the catalyst, orienting the substrate for stereoselective attack by the alkene.
The moderate ee values suggest opportunities for catalyst optimization, potentially through chiral auxiliaries or modified Lewis acid systems.
Dechlorination and Derivative Formation
Subsequent dechlorination of the chloroalcohol products using reducing agents (e.g., ) generates unsaturated alcohols, which are valuable intermediates in fragrance and pharmaceutical synthesis . This step underscores the utility of 2,3-dichlorobutanal in constructing complex molecular architectures.
Physicochemical Properties
Solubility and Reactivity
The compound exhibits limited solubility in water due to its hydrophobic chlorine substituents but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The aldehyde group participates in nucleophilic additions, while the chlorine atoms undergo SN2 displacements under basic conditions.
Applications in Organic Synthesis
Chiral Building Blocks
2,3-Dichlorobutanal’s stereochemical diversity makes it a precursor to chiral alcohols and epoxides, which are critical in synthesizing enantiomerically pure drugs. For instance, the homoallylic alcohols produced in its ene reactions serve as intermediates for β-blockers and antiviral agents .
Catalytic Studies
Researchers have explored its role in asymmetric catalysis to improve enantioselectivity. Modifying the Lewis acid catalyst (e.g., using instead of ) could enhance ee values, though this remains an area of active investigation .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR reveals distinct signals for the aldehyde proton () and methine protons adjacent to chlorine () .
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IR Spectroscopy: A strong absorption band near corresponds to the carbonyl stretch .
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Mass Spectrometry: The molecular ion peak () and fragments at confirm the molecular formula .
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while gas chromatography (GC) monitors reaction progress due to the compound’s volatility.
Comparison with Related Compounds
2,3-Dichlorobutane
Unlike 2,3-dichlorobutanal, 2,3-dichlorobutane () lacks the aldehyde group, rendering it less reactive toward nucleophiles. It exists as meso and d,l diastereomers, with the meso form being achiral .
Chloral (Trichloroacetaldehyde)
Chloral () shares the aldehyde functionality but possesses three chlorine atoms, increasing its electrophilicity and toxicity. Both compounds participate in ene reactions, but chloral’s higher reactivity often leads to side products .
Future Research Directions
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Catalyst Design: Developing chiral catalysts to improve enantioselectivity in ene reactions.
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Green Chemistry: Exploring aqueous or solvent-free reaction conditions to enhance sustainability.
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Biological Activity: Investigating the compound’s potential as an antimicrobial or antifungal agent.
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